![molecular formula C18H17N5O4S B2742842 3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034228-76-5](/img/structure/B2742842.png)
3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antioxidant Properties
The compound’s structure suggests it may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and contribute to various diseases. Researchers could investigate its radical scavenging activity using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method . Further studies could explore its potential as a natural antioxidant or as an ingredient in pharmaceutical formulations.
Anticancer Activity
Given the compound’s resemblance to existing anticancer drugs, it’s worth exploring its cytotoxic effects. Researchers could evaluate its impact on cancer cell lines, such as colorectal carcinoma cells (e.g., RKO cells). Preliminary results indicate that some derivatives of this compound exhibit cytotoxicity, with compound 3i showing promising scavenging activity and an IC50 of 6.2 µM . Investigating the underlying mechanisms of action and potential pathways (e.g., autophagy or apoptosis) would be valuable.
Antileishmanial Applications
Pyrazole-bearing compounds have demonstrated potent antileishmanial activity. Researchers could assess whether this compound shows efficacy against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease. In vitro and in vivo studies could provide insights into its therapeutic potential .
Antimalarial Properties
Considering the compound’s heterocyclic structure, it might also exhibit antimalarial effects. Researchers could evaluate its activity against Plasmodium species responsible for malaria. Molecular docking studies could predict its interactions with key malarial enzymes or proteins .
Other Pharmacological Activities
Given the diversity of pyrazole-based compounds, researchers could explore additional pharmacological effects. These might include interactions with receptors (e.g., GPCRs), enzyme inhibition, or effects on neurotransmission.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities .
Future Directions
properties
IUPAC Name |
3-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-11-13(10-20-22)15-7-12(5-6-19-15)9-21-28(25,26)14-3-4-17-16(8-14)23(2)18(24)27-17/h3-8,10-11,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCIJXKVCABFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
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